4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol
Description
Evolution of Heterocyclic Systems in Chemical Synthesis and Biological Activity Research
Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within their ring, are a cornerstone of modern drug development. researchgate.net Their evolution in medicinal chemistry has been marked by a continuous expansion in structural diversity and complexity, driven by innovations in synthetic organic chemistry. researchgate.net Historically, many early medicines were natural products containing heterocyclic scaffolds. As synthetic methodologies advanced, chemists gained the ability to not only replicate these natural structures but also to create novel heterocyclic systems with tailored properties.
The advent of techniques such as metal-catalyzed cross-coupling reactions, multicomponent reactions, and flow chemistry has revolutionized the field, allowing for rapid and efficient access to a wide variety of functionalized heterocycles. researchgate.net This has enabled medicinal chemists to explore a vast chemical space, leading to the discovery of compounds with improved efficacy, selectivity, and pharmacokinetic profiles. researchgate.netresearchgate.net The ability to systematically modify heterocyclic scaffolds allows for the fine-tuning of a molecule's interaction with biological targets, a critical aspect of rational drug design. nih.gov
Significance of the Benzodiazole Nucleus in Molecular Design
Within the vast family of heterocyclic compounds, the benzodiazole nucleus (more commonly known as benzimidazole) holds a position of particular importance. impactfactor.org It is considered a "privileged structure" in medicinal chemistry, meaning its framework is capable of binding to multiple biological targets with high affinity. ctppc.org This bicyclic system, consisting of a fusion between a benzene (B151609) ring and an imidazole (B134444) ring, provides a versatile and robust scaffold for developing therapeutic agents. nih.gov
The significance of the benzimidazole (B57391) nucleus lies in its wide spectrum of pharmacological activities. nih.gov Derivatives have been developed that exhibit potent effects across numerous therapeutic areas. This versatility has made the benzimidazole core an indispensable anchor for the design and development of new drugs. impactfactor.orgnih.gov
| Pharmacological Activity | Examples of Benzimidazole-Containing Drugs |
|---|---|
| Anthelmintic (Anti-parasitic) | Albendazole, Mebendazole, Thiabendazole |
| Proton Pump Inhibitor (Anti-ulcer) | Omeprazole, Lansoprazole, Pantoprazole |
| Antihistamine | Bilastine, Astemizole |
| Anticancer | Pracinostat, Niraparib |
| Antiviral | Maribavir, Enviroxine |
| Antihypertensive | Candesartan, Telmisartan |
| Antipsychotic | Risperidone, Pimozide |
| Antibacterial | Ridinilazole |
Contextualization of 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol within Benzodiazole Chemistry
The specific compound this compound is a derivative of the core benzimidazole structure. It is characterized by a saturated (hydrogenated) benzene portion of the bicyclic system and a hydroxyl (-OH) group at the 5-position. A comprehensive search of publicly available scientific literature and chemical databases reveals a scarcity of research focused specifically on the 5-ol isomer.
However, significant insights can be drawn from its constitutional isomer, 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol , for which data is available. guidechem.comsmolecule.com This closely related compound provides a valuable proxy for understanding the potential chemical properties and areas of biological interest for the 5-ol derivative. The presence of the tetrahydrobenzimidazole core combined with a hydroxyl group suggests potential for hydrogen bonding and specific interactions with biological macromolecules. smolecule.com
| Property | Value |
|---|---|
| CAS Number | 343269-89-6 |
| Molecular Formula | C₇H₁₀N₂O |
| Molecular Weight | 138.17 g/mol |
| Canonical SMILES | C1CC(C2=C(C1)NC=N2)O |
The synthesis of such structures generally involves the cyclization of appropriate cyclohexane-based precursors. For instance, methods for creating the tetrahydrobenzimidazole ring system often start from derivatives of cyclohexanedione or related molecules. nih.gov The hydroxyl group present on the saturated ring allows for further chemical modifications, such as oxidation, reduction, or condensation reactions, enabling the creation of a library of related compounds for structure-activity relationship (SAR) studies. smolecule.com
Overview of Research Trajectories for Tetrahydrobenzodiazole Derivatives
Research into tetrahydrobenzimidazole derivatives is an active area of medicinal chemistry, driven by the potential to develop novel therapeutic agents with unique biological activities. ontosight.ai The saturation of the benzene ring, as seen in the tetrahydro- scaffold, results in a more three-dimensional and flexible structure compared to the planar aromatic benzimidazole core. This altered geometry can lead to different binding specificities and pharmacological profiles.
Current research trajectories for this class of compounds are focused on several key therapeutic areas. The exploration of these derivatives as enzyme inhibitors and receptor ligands is a primary focus. ontosight.ai The structural information available for the isomer 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol suggests that this scaffold is of interest for its potential antiviral and neuroprotective properties, indicating that these are promising avenues for future investigation. smolecule.com
| Research Area | Potential Application | Rationale |
|---|---|---|
| Antiviral Agents | Treatment of viral infections (e.g., HIV). smolecule.com | The scaffold can be modified to inhibit key viral enzymes. |
| Neuroprotection | Treatment of neurodegenerative diseases. smolecule.com | Compounds may protect neurons from damage or degeneration. |
| Anticancer Agents | Development of new cancer therapies. ontosight.ai | Derivatives may inhibit cancer cell proliferation or induce apoptosis. |
| Antimicrobial Agents | Combating bacterial and fungal infections. ontosight.ai | The scaffold can be tailored to disrupt microbial cellular processes. |
| Enzyme Inhibition | Targeting specific enzymes involved in disease pathways. ontosight.ai | The 3D structure allows for specific binding to enzyme active sites. |
The development of novel synthetic routes, including one-pot synthesis methods, continues to make these complex structures more accessible for biological screening and lead optimization. researchgate.net Future research will likely involve expanding the chemical diversity of tetrahydrobenzodiazole derivatives and conducting extensive biological evaluations to fully uncover their therapeutic potential.
Structure
3D Structure
Properties
IUPAC Name |
4,5,6,7-tetrahydro-3H-benzimidazol-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-5-1-2-6-7(3-5)9-4-8-6/h4-5,10H,1-3H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGFAVGDVCIHSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1O)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1367991-68-1 | |
| Record name | 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemo Enzymatic Approaches to 4,5,6,7 Tetrahydro 1h 1,3 Benzodiazol 5 Ol and Its Analogs
Strategic Disconnections and Retrosynthetic Analyses for the Tetrahydrobenzodiazole Core
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. amazonaws.comicj-e.org For the 4,5,6,7-tetrahydro-1H-1,3-benzodiazole core, the primary disconnections logically occur at the bonds forming the imidazole (B134444) ring, as this is the heterocyclic portion of the molecule.
A primary retrosynthetic disconnection breaks the two C-N bonds of the imidazole ring. This approach identifies a 1,2-diaminocyclohexane derivative and a one-carbon (C1) source as key precursors. The C1 source could be an aldehyde, a carboxylic acid, or a derivative thereof. This strategy is attractive due to the wide availability of substituted aldehydes and carboxylic acids, allowing for the synthesis of various 2-substituted analogs.
An alternative disconnection strategy involves breaking one C-N bond and the C-C bond of the cyclohexane (B81311) ring adjacent to the imidazole. This approach might start from a functionalized imidazole and build the six-membered ring through annulation reactions, though this is generally a less common approach for this specific scaffold.
Focusing on the more conventional approach, the synthesis of the target molecule, 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol, can be envisioned via the key intermediate, a 5-hydroxy-1,2-diaminocyclohexane. However, the synthesis and isolation of such a precursor can be challenging. A more practical retrosynthetic pathway targets an intermediate that is more stable and synthetically accessible, such as a protected 1,2-diamino-5-cyclohexanone or a derivative like 1,2-diaminocyclohexane-5-carboxylic acid. The hydroxyl group can then be introduced or unmasked in a later step. This leads to a convergent synthesis strategy starting from a functionalized cyclohexane derivative, as illustrated in the following table.
| Target Molecule | Key Disconnections | Precursors | Starting Materials |
| This compound | C-N bonds of imidazole ring | 5-hydroxy-1,2-diaminocyclohexane + C1 source | Functionalized cyclohexanone, Formic acid/aldehyde |
| 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-one | C-N bonds of imidazole ring | 1,2-diaminocyclohexan-4-one | Cyclohexane-1,4-dione |
This analysis highlights that the core challenge lies in the synthesis of a suitably functionalized cyclohexane precursor bearing two adjacent amino groups, which can then be cyclized to form the desired tetrahydrobenzodiazole ring.
Development of Novel Synthetic Routes to the this compound Scaffold
Building upon the retrosynthetic analysis, several synthetic routes have been developed for the tetrahydrobenzodiazole core and its analogs. These routes primarily focus on the efficient construction of the imidazole ring onto a pre-existing six-membered carbocycle.
The formation of the benzimidazole (B57391) ring is a cornerstone of the synthesis. The most widely adopted method is the condensation of an o-phenylenediamine (B120857) or its saturated equivalent (a 1,2-diaminocyclohexane) with a carbonyl compound or its derivative. nih.gov This reaction, often referred to as the Phillips-Ladenburg reaction, typically proceeds under acidic conditions which facilitate the cyclodehydration of the intermediate Schiff base.
For the synthesis of 4,5,6,7-tetrahydro-1H-benzimidazole derivatives, the reaction involves the condensation of a 1,2-diaminocyclohexane with aldehydes or carboxylic acids. nih.govrsc.org For example, reacting a suitable 1,2-diaminocyclohexane with an aldehyde in the presence of an oxidizing agent or a catalyst can yield the desired 2-substituted tetrahydrobenzimidazole. Various acid catalysts, such as chlorosulfonic acid or sulfuric acid on a solid support, have been employed to improve yields and reaction conditions. rsc.org
A common precursor for the diamine is a diketone. For instance, 2,6-bis(hydroxyimino)cyclohexan-1-one has been reacted with aldehydes and ammonia (B1221849) to afford 4-hydroxyimino-4,5,6,7-tetrahydro-1H-benzimidazol-1-ols, which can be further hydrolyzed to the corresponding 1-hydroxy-tetrahydro-benzimidazol-4-ones. researchgate.net This methodology provides a route to C-4 functionalized scaffolds.
Introducing a hydroxyl group at the C-5 position with stereocontrol is a key challenge in the synthesis of this compound. The stereochemistry of the final product is heavily dependent on the stereochemistry of the cyclohexane precursor.
One viable strategy involves the synthesis of a 4,5,6,7-tetrahydro-1H-benzimidazol-5-one intermediate. The subsequent reduction of the ketone at C-5 can then be controlled to favor a specific stereoisomer of the alcohol. The choice of reducing agent is critical for achieving high diastereoselectivity.
| Reducing Agent | Typical Outcome | Rationale |
| Sodium borohydride (B1222165) (NaBH₄) | Often gives a mixture of diastereomers, may favor the thermodynamically more stable equatorial alcohol. | Small hydride donor, approaches from the less hindered face. |
| Lithium aluminum hydride (LiAlH₄) | Similar to NaBH₄, but more reactive. | Less selective for sterically hindered ketones. |
| L-Selectride® (Lithium tri-sec-butylborohydride) | Typically delivers the hydride to the more hindered face, yielding the axial alcohol. | Large, sterically demanding hydride reagent. |
While specific examples for the reduction of a 4,5,6,7-tetrahydro-1H-benzimidazol-5-one are not extensively documented, the principles of stereoselective ketone reduction are well-established in organic synthesis.
An alternative approach is to employ chemo-enzymatic methods. Enzymes such as ketoreductases can exhibit high levels of stereoselectivity in the reduction of ketones to alcohols. This approach, while powerful, would require screening for a suitable enzyme that accepts the tetrahydrobenzimidazol-5-one as a substrate.
Furthermore, substrate-directed dihydroxylation of a double bond in a precursor, such as a 4,5,6,7-tetrahydro-1H-benzimidazole with a double bond in the six-membered ring, could be another route to introduce hydroxyl groups stereoselectively. rsc.org
Once the 4,5,6,7-tetrahydro-1H-1,3-benzodiazole scaffold is constructed, further functionalization can be carried out to produce a library of analogs. The imidazole ring offers two nitrogen atoms that can be subjected to alkylation or acylation. N-alkylation of benzimidazoles is a common strategy to introduce diverse substituents. nih.gov For instance, N-alkylation of 4,5,6,7-tetrabromo-1H-benzimidazole with various phenacyl halides has been successfully demonstrated. nih.gov
Direct C-H functionalization of the imidazole ring (at the C-2 position if unsubstituted) is also a powerful tool, though it is more commonly applied to fully aromatic benzimidazole systems. researchgate.net These reactions often employ transition metal catalysts to activate the C-H bond for coupling with various partners.
Catalytic Systems in Tetrahydrobenzodiazole Synthesis
Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions, higher efficiency, and better selectivity. Both acid/base catalysis and metal catalysis have been applied to the synthesis of benzimidazole derivatives.
Transition metals, particularly palladium, copper, iron, and cobalt, are widely used to catalyze the formation of C-N bonds in the synthesis of N-heterocycles. nih.govrsc.org For benzimidazole synthesis, metal-catalyzed methods often involve the coupling of o-haloanilines with amines, followed by cyclization. While most of these methods have been developed for the synthesis of aromatic benzimidazoles, the principles can be extended to their saturated counterparts.
For example, iron-catalyzed one-pot, three-component synthesis of benzimidazoles has been reported, involving the reaction of benzo-1,2-quinone, aldehydes, and ammonium (B1175870) acetate. nih.gov This approach could potentially be adapted for tetrahydro-analogs by starting with cyclohexane-1,2-dione. Cobalt complexes have also been used to catalyze the dehydrogenative coupling of aromatic diamines and primary alcohols to form 2-substituted benzimidazoles. rsc.org
Transition-metal-free approaches have also been developed, for instance, using potassium hydroxide (B78521) in DMSO to mediate the intramolecular N-arylation of amidines to form benzimidazoles, which avoids potential metal contamination of the final products. organic-chemistry.org
The application of these advanced catalytic C-H functionalization and cross-coupling reactions to the 4,5,6,7-tetrahydro-1H-1,3-benzodiazole scaffold remains an area with significant potential for future exploration, promising more efficient and versatile routes to this important class of compounds. youtube.com
Lack of Available Research Hinders Synthesis Analysis of this compound
A comprehensive review of scientific literature reveals a significant gap in research concerning the chemical compound this compound. Specifically, there is no available information on its synthetic methodologies, including chemo-enzymatic approaches, organocatalysis, biocatalysis for enantioselective synthesis, parallel synthesis for derivative libraries, or the application of green chemistry principles.
Green Chemistry Principles in Benzodiazole Synthesis:While there is a growing body of research on the application of green chemistry principles to the synthesis of benzimidazole and its derivatives, such as using greener solvents, catalysts, and microwave-assisted reactions, these studies do not specifically address the synthesis of this compound.niscpr.res.inmdpi.comrjptonline.orgnih.govresearchgate.netGeneral methodologies for making the broader class of benzimidazoles often involve the condensation of o-phenylenediamines with aldehydes or carboxylic acids, but specific conditions and outcomes for the target compound are not available.nih.gov
Due to the lack of specific research and data, the creation of data tables with detailed findings, as requested, is not feasible. Any attempt to generate the specified article would require speculation and the fabrication of scientific data, which falls outside the scope of factual reporting.
Further research and publication in the field of synthetic organic chemistry are required to elucidate the synthetic pathways and properties of this compound before a comprehensive review of its synthesis can be compiled.
Advanced Spectroscopic and Diffraction Based Structural Elucidation in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule and determining the connectivity between atoms.
Two-dimensional (2D) NMR experiments are critical for resolving complex structures by correlating nuclear spins through chemical bonds or space. For 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol, these techniques provide a complete picture of its molecular architecture.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For the tetrahydrobenzodiazole ring system, COSY spectra would reveal correlations between the protons on adjacent carbons (e.g., H-4 with H-5, H-5 with H-6, and H-6 with H-7), confirming the sequence of the saturated ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This allows for the unambiguous assignment of carbon signals based on their corresponding, and often more easily assigned, proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). ipb.pt It is crucial for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, HMBC would show correlations from the protons on the saturated ring (H-4, H-6, H-7) to the unsaturated carbons of the diazole ring (C-3a, C-7a), linking the two ring systems.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry. In the case of the tetrahydrobenzodiazole ring, which can adopt different conformations, NOESY can help establish the spatial relationships between protons, such as axial vs. equatorial positions. rsc.org
A hypothetical data table for the NMR assignments of this compound is presented below, based on expected chemical shifts for similar structures.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 2 | ~7.8 (s, 1H) | ~145.0 | C-3a, C-7a |
| 3a | - | ~150.0 | - |
| 4 | ~2.8 (m, 2H) | ~25.0 | C-5, C-6, C-7a |
| 5 | ~4.0 (m, 1H) | ~65.0 | C-4, C-6, C-7 |
| 6 | ~1.9 (m, 2H) | ~30.0 | C-4, C-5, C-7, C-7a |
| 7 | ~2.6 (m, 2H) | ~22.0 | C-5, C-6, C-3a |
| 7a | - | ~148.0 | - |
| OH | Variable | - | C-5, C-4, C-6 |
| NH | Variable | - | C-2, C-3a, C-7a |
Note: This is an illustrative table. Actual chemical shifts may vary depending on the solvent and experimental conditions.
Solid-state NMR (ssNMR) provides structural information on materials in their solid, crystalline state. Unlike solution-state NMR, ssNMR can distinguish between different polymorphs or crystalline forms of a compound. ijprajournal.com For this compound, ssNMR could be used to study the local environment of atoms within the crystal lattice, probe intermolecular interactions like hydrogen bonding, and identify conformational differences that may exist in the solid state compared to in solution. ijprajournal.com
Single-Crystal X-ray Diffraction Analysis of this compound and its Co-crystals
Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the three-dimensional structure of a molecule. mdpi.com This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, confirming the absolute connectivity and stereochemistry. An SCXRD analysis of this compound would definitively establish the conformation of the six-membered ring and the planarity of the diazole moiety. mdpi.com
Furthermore, SCXRD is essential for characterizing co-crystals, which are crystalline structures composed of two or more different molecules held together by non-covalent interactions. nih.gov Co-crystals of the target compound could be formed with other molecules (coformers) to potentially modify its physicochemical properties. The analysis would reveal the specific hydrogen bonding patterns and other supramolecular interactions between the compound and the coformer. semanticscholar.org
Below is an example of a potential crystallographic data table that could be generated from an SCXRD experiment.
| Parameter | Value |
| Chemical formula | C₇H₁₀N₂O |
| Formula weight | 138.17 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| a, b, c (Å) | 7.07, 26.65, 9.98 |
| α, β, γ (°) | 90, 104.2, 90 |
| Volume (ų) | 1824.4 |
| Z | 4 |
| Density (calculated) | 1.258 g/cm³ |
| R-factor | < 0.05 |
Note: This is a hypothetical data table based on a similar heterocyclic compound. semanticscholar.org
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental composition and confirmation of its molecular formula. csic.es For C₇H₁₀N₂O, HRMS would distinguish its exact mass from other compounds with the same nominal mass.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization and Hydrogen Bonding Networks
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. researchgate.net These techniques are excellent for identifying functional groups and studying intermolecular interactions, particularly hydrogen bonding. researchgate.net
In the FT-IR spectrum of this compound, characteristic absorption bands would be expected:
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the alcohol group.
N-H stretch: A band around 3100-3500 cm⁻¹ from the imidazole (B134444) N-H. The position and shape of these bands are highly sensitive to hydrogen bonding. nih.gov
C-H stretches: Bands just below 3000 cm⁻¹ for the sp³ C-H bonds in the saturated ring and just above 3000 cm⁻¹ for the sp² C-H bond of the diazole ring.
C=N stretch: A peak around 1600-1650 cm⁻¹ characteristic of the imidazole ring.
Raman spectroscopy provides complementary information and is particularly useful for analyzing non-polar bonds and symmetric vibrations. mdpi.com By analyzing shifts in vibrational frequencies under different conditions (e.g., temperature, concentration), detailed insights into the strength and nature of hydrogen bonding networks within the crystal lattice or in solution can be obtained. smu.eduresearchgate.net
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H stretch (H-bonded) | 3200-3600 (broad) |
| N-H stretch (H-bonded) | 3100-3500 |
| C-H stretch (sp²) | ~3100 |
| C-H stretch (sp³) | 2850-2960 |
| C=N stretch | 1600-1650 |
| C-O stretch | 1050-1150 |
Note: This table represents typical ranges for the indicated functional groups.
Computational Chemistry and in Silico Studies of 4,5,6,7 Tetrahydro 1h 1,3 Benzodiazol 5 Ol
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Conformation
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for elucidating the electronic structure and stable conformations of molecules. DFT studies can determine optimized molecular geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of a molecule. nih.gov
For instance, DFT studies performed on related benzimidazole (B57391) and benzothiazole (B30560) derivatives have been used to calculate key chemical reactivity parameters. nih.gov These calculations provide insights into the regions of a molecule that are susceptible to electrophilic or nucleophilic attack, which is crucial for understanding potential metabolic pathways and designing chemical syntheses. Molecular Electrostatic Potential (MEP) maps, also derived from DFT, visualize the charge distribution and are invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding.
Table 1: Example of DFT-Calculated Parameters for a Benzimidazole Derivative (Note: Data is illustrative of parameters obtained for related compounds, not 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol specifically)
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Indicates electron-donating ability |
| LUMO Energy | -2.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 3.7 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 2.5 Debye | Measures molecular polarity |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can explore its conformational landscape, identifying the most stable three-dimensional shapes (conformers) in different environments (e.g., in water or bound to a protein).
When a ligand is docked into a biological target, MD simulations are essential for assessing the stability of the resulting complex. For example, in a study of benzimidazole derivatives as potential inhibitors for the SARS-CoV-2 main protease (Mpro), MD simulations were run for 100 nanoseconds to analyze the dynamic behavior of the ligand-protein complex. nih.gov Key analyses include the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to see if the system reaches a stable equilibrium, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. Such simulations confirm whether the binding pose predicted by docking is maintained over time and provide a more dynamic picture of the molecular interactions. nih.gov
Molecular Docking Studies to Predict Binding Modes with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. wjarr.com This method is crucial for structure-based drug design, helping to elucidate the mechanism of action and predict binding affinity. The process involves sampling a vast number of orientations and conformations of the ligand within the receptor's active site and scoring them based on their energetic favorability.
Docking studies on various benzimidazole derivatives have successfully predicted their binding modes with numerous biological targets. For instance, docking of benzimidazole-based agonists into the farnesoid X receptor (FXR) revealed that both highly active and less active compounds adopted similar binding poses, interacting with key amino acid residues in the active site. nih.govresearchgate.net Similarly, docking of synthesized benzimidazoles into cyclooxygenase (COX) enzymes helped identify crucial interactions, such as Pi-Pi stacking with tyrosine residues and hydrogen bonding with serine residues, which are responsible for their inhibitory activity. plantarchives.org These studies showcase how docking can guide the rational design of more potent and selective inhibitors.
Table 2: Example of Molecular Docking Results for Benzimidazole Derivatives against COX-2 (Note: This data is representative of studies on related compounds)
| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| BI5 | -9.122 | Tyr385, Ser530 | Pi-Pi stacking, Hydrogen bond |
| Indomethacin (Standard) | -10.099 | Arg120, Tyr355, Ser530 | Hydrogen bond, Pi-cation |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzodiazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that attempt to correlate the chemical structure of compounds with their biological activity. nih.gov By identifying key molecular properties (descriptors) that influence activity, QSAR models can predict the potency of new, unsynthesized molecules. researchgate.net
The development of a QSAR model involves several steps: creating a dataset of compounds with known activities, calculating various molecular descriptors (e.g., physicochemical, electronic, topological), building a mathematical model using regression analysis, and validating the model's predictive power. researchgate.net
Numerous QSAR studies have been conducted on benzimidazole derivatives for various biological activities. For instance, a 2D-QSAR model was developed for 131 benzimidazole derivatives to predict their anticancer activity against the MDA-MB-231 breast cancer cell line, achieving a high correlation coefficient (R²) of 0.904. researchgate.net Another study on the tuberculostatic activity of benzimidazoles found that activity depended on the size of substituents and the presence of an oxygen atom in a specific position. nih.gov These models are invaluable for prioritizing which new derivatives to synthesize and test.
Table 3: Statistical Validation of a 3D-QSAR Model for Benzimidazole-Based FXR Agonists nih.gov
| Statistical Parameter | Value | Description |
|---|---|---|
| R² (Correlation Coefficient) | 0.8974 | Measures the goodness of fit for the training set. |
| Q² (Predictive R-squared) | 0.7559 | Measures the predictive power of the model for the test set. |
| SD (Standard Deviation) | 0.2911 | Measures the dispersion of the data. |
| F-value | 60.8 | Indicates the statistical significance of the model. |
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model typically includes features like hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. researchgate.nettandfonline.com
This approach is particularly useful when the 3D structure of the biological target is unknown (ligand-based design). By aligning a set of active molecules, a common feature arrangement can be deduced. For example, a study on benzimidazole-based FXR agonists generated several pharmacophore hypotheses, with the best model (HHHRR) consisting of three hydrophobic features and two aromatic rings. nih.govresearchgate.net This model was then used as a 3D query to build a highly predictive 3D-QSAR model. nih.gov
Virtual Screening Approaches for Identifying Novel Interacting Partners
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. It is a cost-effective alternative to high-throughput screening. There are two main approaches: structure-based virtual screening (SBVS), which uses docking, and ligand-based virtual screening (LBVS), which uses information about known active ligands, often through pharmacophore models or similarity searching.
Pharmacophore models developed for benzimidazole derivatives can be used as 3D queries to rapidly screen databases containing millions of compounds. plantarchives.org Hits from this initial screening can then be subjected to more computationally intensive methods like molecular docking to refine the selection and predict binding affinities. This hierarchical approach efficiently narrows down a large chemical library to a manageable number of promising candidates for experimental testing, significantly accelerating the discovery of novel interacting partners for targets of interest. plantarchives.org
Structure Activity Relationship Sar Studies of 4,5,6,7 Tetrahydro 1h 1,3 Benzodiazol 5 Ol Derivatives
Impact of Substitutions on the Benzodiazole Nitrogen Atoms on Biological Activity
Substitutions on the nitrogen atoms of the benzodiazole ring are known to significantly influence the biological properties of benzimidazole-containing compounds. acs.org The introduction of various substituents at the N-1 and N-3 positions can alter factors such as lipophilicity, metabolic stability, and receptor-binding affinity.
In related benzimidazole (B57391) derivatives, N-alkylation has been shown to be a key determinant of biological activity. acs.orggsconlinepress.comresearchgate.net The nature and size of the alkyl group can modulate the compound's interaction with its biological target. For instance, the introduction of small alkyl groups, such as methyl or ethyl, may enhance binding by occupying small hydrophobic pockets within the receptor. Conversely, larger, bulkier groups could either improve affinity through increased van der Waals interactions or lead to a decrease in activity due to steric hindrance.
Furthermore, the biological properties of the benzimidazole system are strongly influenced by substitutions at the N-1 position, which can positively influence chemotherapeutic efficacy. acs.org The planarity of the benzimidazole nucleus, combined with various aliphatic chains at the N-1 position, is a design strategy employed to enhance the therapeutic potential of these compounds. acs.org
Table 1: Hypothetical Impact of N-1 Substituents on the Biological Activity of 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol Derivatives
| N-1 Substituent (R) | Predicted Impact on Activity | Rationale |
| Hydrogen (H) | Baseline Activity | Unsubstituted scaffold serves as a reference point for SAR studies. |
| Methyl (CH₃) | Potential Increase | Small alkyl group may fit into a small hydrophobic pocket of the target receptor. |
| Ethyl (C₂H₅) | Potential Increase | Similar to methyl, may enhance hydrophobic interactions without causing significant steric clash. |
| Propyl (C₃H₇) | Variable | Increased lipophilicity could improve membrane permeability, but may also begin to introduce steric hindrance. |
| Benzyl (CH₂Ph) | Potential for Significant Change | The aromatic ring can engage in π-π stacking or other specific interactions with the target, potentially increasing affinity. |
| Carboxymethyl (CH₂COOH) | Potential Decrease | The introduction of a charged group could decrease membrane permeability and may not be favorable for binding unless a specific polar interaction is possible. nih.gov |
Role of the Hydroxyl Group at C-5 in Ligand-Target Interactions and Receptor Binding
The hydroxyl group is a crucial functional group in many therapeutic agents due to its ability to form hydrogen bonds, which are highly directional and can significantly contribute to binding affinity. acs.orgunina.it The C-5 hydroxyl group on the this compound scaffold is likely to play a pivotal role in its interaction with biological targets.
This hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing for specific and strong interactions with amino acid residues in a receptor's binding pocket. unina.it The precise positioning of this group is critical, as a perfect spatial fit is necessary to maximize the affinity gain from these interactions. acs.org The introduction of a hydroxyl group to a flavonoid ring, for example, has been shown to increase hydrogen bonding interactions with surrounding amino acids, which can lead to increased inhibitory activity. nih.gov
Table 2: Potential Interactions of the C-5 Hydroxyl Group in a Receptor Binding Site
| Interaction Type | Potential Interacting Amino Acid Residues | Significance |
| Hydrogen Bond Donor | Aspartate, Glutamate (B1630785), Serine, Threonine | Strong, directional interactions that can significantly contribute to binding affinity. |
| Hydrogen Bond Acceptor | Histidine, Serine, Threonine, Tyrosine | Provides versatility in forming hydrogen bonds with various residues. |
| Water-Mediated Hydrogen Bond | Any polar residue | The hydroxyl group can interact with a bridging water molecule in the binding site, which in turn interacts with the receptor. |
Effects of Modifications to the Tetrahydro Ring on Conformational Flexibility and Biological Profiles
Conformational restriction, or rigidification, is a common strategy in drug design to lock a molecule into its bioactive conformation. researchgate.net By reducing the number of available conformations, the entropic penalty of binding to a receptor is minimized, which can lead to enhanced potency and selectivity. researchgate.net Introducing substituents on the tetrahydro ring or altering the ring size are ways to achieve this. For example, the introduction of a methyl group could favor a specific chair or boat conformation of the six-membered ring, pre-organizing the molecule for optimal interaction with its target.
Conversely, increasing the flexibility of the ring, perhaps by expanding it to a seven-membered ring, could allow the molecule to adapt to different binding pockets, but might also come at an entropic cost upon binding. The antiribosomal and antibacterial activity of certain bicyclic compounds has been shown to be a function of the size of the fused ring and the orientation of key functional groups. nih.gov
Table 3: Predicted Effects of Tetrahydro Ring Modifications on Conformational Flexibility and Activity
| Modification | Effect on Flexibility | Potential Impact on Biological Profile |
| Introduction of a gem-dimethyl group | Decreased | Can lock the ring into a specific conformation, potentially increasing affinity and selectivity if that conformation is bioactive. |
| Ring contraction (e.g., to a five-membered ring) | Decreased | Alters the geometry of the scaffold, which could either improve or disrupt binding. |
| Ring expansion (e.g., to a seven-membered ring) | Increased | May allow for better adaptation to the binding site but could also lead to a loss of potency due to a higher entropic penalty. |
| Introduction of unsaturation | Decreased | Flattens the ring, which could be beneficial if a planar conformation is preferred for binding. |
SAR Studies on Peripheral Substituents and Linkers
The addition of peripheral substituents and linkers to the core scaffold of this compound can be used to probe for additional binding interactions and to modify the physicochemical properties of the molecule. The nature, length, and flexibility of these linkers, as well as the chemical properties of the terminal substituents, are critical determinants of biological activity.
For instance, in a series of N-substituted phenyldihydropyrazolones, a two-atom linker followed by an aromatic moiety was found to be a favorable structural feature. frontiersin.org The terminal substituent itself can have a dramatic effect on activity. For example, in a series of 1,2,3-triazole derivatives, the replacement of a p-nitrophenyl group with other substituents greatly decreased binding activity, highlighting the importance of the specific electronic and steric properties of the peripheral group. nih.gov
Table 4: General SAR Trends for Peripheral Substituents and Linkers
| Feature | Observation from Related Compound Classes | Implication for this compound Derivatives |
| Linker Length | Optimal linker length is often observed, with both shorter and longer linkers leading to decreased activity. | A systematic variation of the linker length (e.g., from one to five atoms) would be necessary to identify the optimal distance between the core scaffold and the peripheral substituent. |
| Linker Flexibility | Rigid linkers can pre-organize the molecule for binding, while flexible linkers allow for conformational adaptation. | The choice between a rigid (e.g., incorporating a ring) or a flexible (e.g., an alkyl chain) linker would depend on the specific requirements of the target binding site. |
| Terminal Substituent | The electronic nature (electron-donating vs. electron-withdrawing) and lipophilicity of the terminal group are often critical for activity. | A diverse set of terminal substituents (e.g., halogens, alkyl groups, amides, sulfonamides) should be explored to identify favorable interactions with the target. |
Exploration of Bioisosteric Replacements in the this compound Scaffold
Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to improve the potency, selectivity, and pharmacokinetic properties of a lead compound by replacing a functional group with another that has similar physical or chemical properties. researchgate.net The application of this strategy to the this compound scaffold could lead to the discovery of derivatives with improved therapeutic profiles.
A key functional group for bioisosteric replacement in this scaffold is the C-5 hydroxyl group. While crucial for hydrogen bonding, it can also be a liability for metabolic instability. Replacing the hydroxyl group with a bioisostere that can still participate in hydrogen bonding but is less prone to metabolism could be beneficial. For example, an amino group or a fluorine atom could be considered.
Another potential site for bioisosteric replacement is the benzodiazole ring itself. While the imidazole (B134444) portion is likely important for its hydrogen bonding and aromatic properties, replacing the fused benzene (B151609) ring with other aromatic or heteroaromatic rings could lead to novel scaffolds with altered electronic properties and binding modes. For instance, replacing the benzene ring with a pyridine or thiophene ring could introduce additional points for interaction with the target receptor.
Table 5: Potential Bioisosteric Replacements for the this compound Scaffold
| Original Functional Group/Moiety | Potential Bioisostere | Rationale for Replacement |
| C-5 Hydroxyl (-OH) | Amino (-NH₂) | Can also act as a hydrogen bond donor and acceptor, but with different electronic and basicity properties. |
| C-5 Hydroxyl (-OH) | Fluorine (-F) | Can act as a weak hydrogen bond acceptor and can block metabolic oxidation at that position. |
| Benzimidazole Ring | Benzothiazole (B30560), Indazole | Alters the electronic distribution and hydrogen bonding capacity of the heterocyclic core, potentially leading to improved selectivity. |
| Tetrahydro Ring | Cyclopentane, Cycloheptane | Modifies the conformational constraints of the fused ring system, which can impact binding affinity and selectivity. |
Mechanistic Studies on Biological Targets and Pathways for Benzodiazole Compounds
Investigation of Receptor Binding Affinities and Selectivity Profiles
The interaction of small molecules with specific biological receptors is a cornerstone of pharmacology. For the benzodiazole class of compounds, these interactions can lead to a wide array of physiological effects, primarily through engagement with neurotransmitter receptors and the inhibition of key enzymes.
Neurotransmitter Receptor Interactions
While direct binding data for 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol on specific neurotransmitter receptors is not available, the broader class of heterocyclic compounds, including benzodiazole derivatives, is known to interact with various receptors in the central nervous system. A primary example is the modulation of GABA (gamma-aminobutyric acid) receptors, which are the main inhibitory neurotransmitter receptors in the brain. youtube.com The GABA-A receptor, a ligand-gated chloride ion channel, has multiple allosteric binding sites that can be targeted by small molecules. youtube.com Binding to these sites can potentiate the effect of GABA, leading to increased chloride influx and hyperpolarization of the neuron, which reduces its excitability. youtube.com
Furthermore, the activity of various heterocyclic compounds is often assessed by their ability to modulate excitatory and inhibitory neurotransmission. For instance, the endocannabinoid system, which involves CB1 receptors located on presynaptic terminals, plays a crucial role in regulating the release of neurotransmitters like glutamate (B1630785) (excitatory) and GABA (inhibitory). nih.govnih.gov The activation of these presynaptic CB1 receptors typically leads to an inhibition of neurotransmitter release. nih.gov It is plausible that novel tetrahydrobenzodiazole structures could be investigated for their potential to interact with these or other neurotransmitter systems, such as the N-methyl-D-aspartate (NMDA) or α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors for glutamate. mdpi.com
Enzyme Inhibition Mechanisms
Benzodiazole derivatives have been extensively studied as inhibitors of various enzymes, a mechanism that underlies many of their therapeutic effects. nih.govtandfonline.com The benzothiazole (B30560) scaffold, which is structurally related to benzodiazole, has been identified as a crucial element in the inhibition of the metalloenzyme carbonic anhydrase (CA). tandfonline.com Certain novel benzothiazole derivatives incorporating amino acid moieties have demonstrated inhibitory activity against several human carbonic anhydrase isoforms, with inhibition constants in the micromolar range. nih.gov
In the context of neurodegenerative diseases like Alzheimer's, benzothiazole derivatives have been designed as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). anadolu.edu.trrsc.org One such derivative, compound 4f, exhibited potent inhibition of both AChE and MAO-B with IC50 values in the nanomolar range. anadolu.edu.trrsc.org The mechanism of action involves strong interactions with the active sites of these enzymes. anadolu.edu.tr
Moreover, other benzothiazole-based compounds have shown inhibitory activity against bacterial enzymes such as DNA gyraseB, which is a key target for developing new antibacterial agents. nih.gov
Table 1: Enzyme Inhibition by Structurally Related Benzothiazole Derivatives
| Compound Class | Target Enzyme(s) | Observed Potency | Potential Therapeutic Area |
|---|---|---|---|
| Amino acid-benzothiazole conjugates | Carbonic Anhydrase (hCA I, II, V, XIII) | K_i values in the micromolar range (2.9 to 88.1 µM) nih.gov | Various (e.g., glaucoma, epilepsy) |
| Novel benzothiazoles (e.g., compound 4f) | Acetylcholinesterase (AChE) & Monoamine Oxidase B (MAO-B) | IC_50 values in the nanomolar range (AChE: 23.4 nM, MAO-B: 40.3 nM) anadolu.edu.trrsc.org | Alzheimer's Disease |
| Benzothiazole derivatives (e.g., compound 19a) | Bacterial DNA GyraseB | Potent inhibition (IC_50 = 9.5 nM) nih.gov | Bacterial Infections |
Protein-Protein Interaction Modulation
The modulation of protein-protein interactions (PPIs) represents a sophisticated therapeutic strategy, moving beyond simple receptor or enzyme inhibition. nih.gov PPIs are fundamental to numerous cellular processes, and their dysregulation is implicated in many diseases. nih.govrsc.org Small molecules can modulate PPIs in several ways, including orthosteric inhibition (direct competition at the interaction interface) or allosteric modulation (binding to a remote site to induce a conformational change). nih.govmdpi.com
Benzothiazole derivatives have been identified as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. nih.gov This is achieved by targeting the SH2 domain of STAT3, a critical component for its dimerization and subsequent activation. By binding to the SH2 domain, these compounds disrupt the STAT3-STAT3 protein-protein interaction, thereby blocking the downstream signaling cascade that is often hyperactivated in cancer. nih.gov This illustrates how benzodiazole-related structures can function as modulators of critical protein-protein interactions.
Elucidation of Cellular Pathways Modulated by Tetrahydrobenzodiazoles
Beyond direct molecular interactions, it is crucial to understand how these compounds affect the broader network of cellular pathways. Research into benzodiazole derivatives has shed light on their ability to modulate key signaling cascades, particularly those involved in cell survival and inflammation.
Impact on Cell Signaling Cascades
Several key signaling pathways have been identified as targets for benzodiazole-related compounds. The PI3K/AKT pathway, which is crucial for cell survival and proliferation, is often aberrantly activated in cancer. A novel benzothiazole derivative, PB11, has been shown to induce apoptosis in cancer cells by suppressing the PI3K/AKT signaling pathway. nih.gov
Furthermore, the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical signaling cascade that can be modulated. A benzothiazole derivative, BD750, was found to inhibit T cell proliferation by targeting the JAK3/STAT5 signal pathway. researchgate.net As mentioned previously, other benzothiazole compounds have been designed to specifically inhibit the STAT3 signaling pathway, blocking the phosphorylation of STAT3 and suppressing the expression of its target genes, which can lead to cell cycle arrest and apoptosis. nih.gov
Molecular Basis of Anti-Inflammatory Effects
Inflammation is a complex biological response involving various chemical mediators and signaling pathways. researchgate.net The anti-inflammatory properties of tetrahydrobenzodiazole-related compounds can often be traced to their modulation of specific molecular pathways within inflammatory cells like macrophages. nih.gov
A key mechanism is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a pivotal transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. nih.gov Structurally related tetrahydrobenzo anadolu.edu.trnih.govthieno[2,3-d]pyrimidine derivatives have been shown to exert their anti-inflammatory effects by inhibiting the activation of the NF-κB pathway in macrophages. nih.gov This inhibition prevents the translocation of the NF-κB p65 subunit to the nucleus, thus blocking the transcription of inflammatory genes. nih.gov
In addition to the NF-κB pathway, the mitogen-activated protein kinase (MAPK) signaling pathways are also significantly involved in the inflammatory response. nih.gov The same tetrahydrobenzo anadolu.edu.trnih.govthieno[2,3-d]pyrimidine derivatives were also found to significantly inhibit the phosphorylation of MAPKs in LPS-stimulated macrophages. nih.gov The anti-inflammatory actions of many compounds also involve the inhibition of enzymes like cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), which are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. researchgate.net
Mechanisms of Antimicrobial or Antiviral Activities
Benzodiazole compounds, and structurally related benzothiazoles and benzimidazoles, exert their antimicrobial and antiviral effects by interfering with essential molecular processes in pathogens. researchgate.netresearchgate.net The core bicyclic structure allows these compounds to bind to various biological targets, disrupting cellular functions crucial for the survival and replication of microbes and viruses. researchgate.netresearchgate.net
Antimicrobial Mechanisms:
The antibacterial action of benzothiazole-based compounds often involves the inhibition of enzymes critical for fundamental cellular processes. researchgate.netnih.gov These compounds have been shown to target pathways such as cell wall synthesis, DNA replication, and cell division. researchgate.netnih.gov A primary target is DNA gyrase, an enzyme that is essential for relieving torsional stress during DNA replication. nih.govnih.gov By inhibiting this enzyme, the compounds prevent bacterial DNA from unwinding, thereby halting replication and leading to cell death. nih.gov Other identified targets include dihydropteroate (B1496061) synthase, an enzyme involved in the folate synthesis pathway which is vital for producing nucleotides. nih.govnih.gov
Benzothiazole derivatives have demonstrated broad activity against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, certain benzothiazole-isatin conjugates have shown potent activity against E. coli and P. aeruginosa, in some cases exceeding the efficacy of standard antibiotics like ciprofloxacin. nih.gov The mechanism often involves targeting key enzymes within these bacteria, such as thymidylate kinase, which is involved in DNA replication and repair. mdpi.com
Table 1: Antimicrobial Mechanisms of Benzodiazole-Related Compounds
| Compound Class | Biological Target | Activity | Pathogen Example |
|---|---|---|---|
| Benzothiazole Derivatives | DNA Gyrase / Topoisomerase | Antibacterial | Staphylococcus aureus nih.gov |
| Benzothiazole-Sulfonamide Analogues | Dihydropteroate Synthase | Antibacterial | E. coli, P. aeruginosa nih.gov |
| Benzothiazole-Isatin Conjugates | General (Inhibition of Growth) | Antibacterial | E. coli, Bacillus cereus nih.gov |
| Benzimidazole (B57391) Derivatives | Thymidylate Kinase | Antibacterial | Staphylococcus aureus mdpi.com |
Antiviral Mechanisms:
The antiviral strategies of benzodiazole-related compounds are similarly based on the inhibition of crucial viral enzymes. nih.govmdpi.com Many benzothiazole analogues have been identified as inhibitors of viral replication by targeting enzymes such as protease, helicase, polymerase, and reverse transcriptase. nih.govmdpi.com For example, certain derivatives have shown significant inhibitory activity against the Hepatitis C Virus (HCV) by targeting the NS5B RNA-dependent RNA polymerase, an enzyme essential for replicating the viral genome. nih.govmdpi.com Others act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial for combating retroviruses like HIV. researchgate.net
Recent studies have also explored the potential of benzothiazole-pyridine hybrids against viruses like H5N1 and SARS-CoV-2. acs.org The mechanism for these compounds involves virucidal effects and the inhibition of key viral enzymes like the CoV-3CL protease, which is vital for processing viral polyproteins. acs.org Some benzotriazole (B28993) derivatives have been found to be active against enteroviruses, such as Coxsackievirus B5, by interfering with the early stages of viral infection, including attachment to the host cell. nih.gov
Table 2: Antiviral Mechanisms of Benzodiazole-Related Compounds
| Compound Class | Biological Target | Activity | Virus Example |
|---|---|---|---|
| Benzothiazole Derivatives | HCV RNA-dependent RNA polymerase (RdRp) | Antiviral | Hepatitis C Virus (HCV) nih.gov |
| Benzothiazole-Pyridine Hybrids | CoV-3CL Protease | Antiviral | H5N1, SARS-CoV-2 acs.org |
| Benzothiazole Derivatives | Reverse Transcriptase | Antiviral | Human Immunodeficiency Virus (HIV) nih.gov |
| Benzotriazole Derivatives | Viral Attachment Process | Antiviral | Coxsackievirus B5 (CVB5) nih.gov |
Neuroprotective Activity Mechanisms
Benzodiazole and related heterocyclic compounds exhibit neuroprotective properties through diverse mechanisms, often involving the modulation of multiple targets associated with neurodegenerative diseases like Alzheimer's disease (AD). nih.govresearchgate.net
A prominent mechanism is the inhibition of cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov By inhibiting these enzymes, the compounds increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is beneficial for cognitive function. researchgate.net Another key target is the monoamine oxidase B (MAO-B) enzyme, inhibition of which can help restore neurotransmitter balance and reduce oxidative stress. nih.gov
Certain benzothiazole derivatives, such as Riluzole, exert neuroprotection by acting as voltage-gated sodium channel blockers and inhibiting the release of glutamate, an excitatory neurotransmitter that can be toxic to neurons in high concentrations. nih.govnih.gov Furthermore, compounds with a tetrahydro-benzothiazole core, structurally similar to this compound, have shown neuroprotective effects. Pramipexole, for example, alleviates neuroinflammation by inhibiting the release of pro-inflammatory cytokines and can protect neurons after cerebral ischemia by stabilizing mitochondrial membrane potential. wikipedia.org
Some benzoxazole (B165842) derivatives have been found to exert neuroprotective effects by modulating specific signaling pathways. mdpi.com For instance, one derivative protected neuronal cells by activating the Akt/GSK-3β/NF-κB signaling pathway and inhibiting the expression of pro-inflammatory proteins like inducible nitric oxide synthase (iNOS). mdpi.com
Table 3: Neuroprotective Mechanisms of Benzodiazole-Related Compounds
| Compound Class | Mechanism / Target | Therapeutic Relevance |
|---|---|---|
| Benzothiazole Derivatives | Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) nih.gov | Alzheimer's Disease |
| Benzothiazole Derivatives | Inhibition of Monoamine Oxidase B (MAO-B) nih.gov | Alzheimer's & Parkinson's Disease |
| Riluzole (Benzothiazole) | Inhibition of glutamate release, sodium channel blocking nih.govnih.gov | Amyotrophic Lateral Sclerosis (ALS), Alzheimer's Disease |
| Pramipexole (Tetrahydro-benzothiazole) | Anti-inflammatory (inhibition of cytokines), stabilization of mitochondrial membrane wikipedia.org | Parkinson's Disease, Cerebral Ischemia |
| Benzo[d]oxazole Derivatives | Modulation of Akt/GSK-3β/NF-κB signaling pathway mdpi.com | Alzheimer's Disease |
Target Identification and Validation Methodologies (e.g., Affinity Proteomics, Chemical Genetics)
Identifying the specific molecular targets of bioactive compounds like benzodiazoles is crucial for understanding their mechanism of action and for drug development. Methodologies such as affinity proteomics and chemical genetics are powerful tools for this purpose.
Affinity Proteomics:
Affinity proteomics is a technique used to identify the protein binding partners of a small molecule. nih.govrsc.org This approach typically involves chemically modifying the compound of interest (the "bait") by attaching a tag, such as biotin. This tagged molecule is then introduced into a cellular lysate. nih.gov The bait molecule binds to its target protein(s), and the entire complex is then "pulled down" or isolated from the lysate using the tag (e.g., with streptavidin beads that bind biotin). nih.gov The captured proteins are subsequently identified using mass spectrometry. youtube.comyoutube.com
A specific application of this is Activity-Based Protein Profiling (ABPP), which uses reactive probes to covalently label the active sites of enzymes, allowing for the identification of functional protein targets in complex biological systems. nih.gov Benzotriazole-based probes have been developed for the rapid and selective labeling of native proteins, demonstrating the utility of related heterocyclic scaffolds in creating tools for target identification. nih.gov
Chemical Genetics:
Chemical genetics utilizes small molecules as tools to perturb protein function in a manner analogous to genetic mutations. youtube.com This approach allows for the conditional and often reversible control of protein activity, enabling detailed study of cellular processes. youtube.com There are two main approaches:
Forward Chemical Genetics: This starts with a desired phenotype. A library of chemical compounds is screened to find a molecule that produces the biological effect of interest (e.g., stops bacterial growth). The next, more challenging step is to identify the specific protein target of that molecule to understand the underlying biological pathway. youtube.com
Reverse Chemical Genetics: This begins with a known protein target. A chemical library is screened to find a molecule that binds to and modulates the function of this specific protein. This molecule can then be used to probe the biological consequences of altering that protein's function in cells or whole organisms. youtube.com
These methodologies provide complementary approaches to deconvolute the complex interactions between small molecules and the proteome, paving the way for validating new drug targets and understanding the mechanisms of action for compounds like this compound.
Table 4: Comparison of Target Identification Methodologies
| Methodology | Starting Point | Primary Goal | Key Advantage |
|---|---|---|---|
| Affinity Proteomics | A bioactive small molecule ("bait") nih.gov | Identify the direct protein binding partners of the molecule. nih.gov | Directly identifies physical interactions between the compound and its target(s). |
| Forward Chemical Genetics | A specific phenotype or biological effect youtube.com | Identify a small molecule that causes the phenotype and then find its protein target. youtube.com | Unbiased discovery of compounds and pathways related to a phenotype of interest. |
| Reverse Chemical Genetics | A specific protein of interest youtube.com | Find a small molecule that modulates the protein's function to study its biological role. youtube.com | Systematic way to study the function of a specific protein. |
Advanced Analytical and Bioanalytical Methodologies in Research
Chromatographic Techniques for Purification and Purity Assessment
Chromatographic methods are indispensable for the isolation and purity assessment of synthetic compounds. High-performance liquid chromatography (HPLC) is a cornerstone technique in this regard, offering high resolution and sensitivity.
Preparative and Analytical HPLC for Compound Isolation and Quantification
Preparative HPLC is essential for purifying synthesized compounds to a high degree, which is crucial for subsequent biological and analytical testing. Following initial synthesis, crude reaction mixtures of benzimidazole (B57391) derivatives are often subjected to preparative HPLC to isolate the target molecule from byproducts and unreacted starting materials.
Analytical HPLC is then employed to determine the purity of the isolated compound and to quantify it in various matrices. A typical reversed-phase HPLC method for the analysis of benzimidazole derivatives might utilize a C18 column with a gradient elution system. For instance, a method for related benzimidazole compounds has been developed using a mobile phase consisting of an aqueous component (e.g., 0.05% orthophosphoric acid in water) and an organic modifier (e.g., acetonitrile), with detection at a suitable wavelength, such as 288 nm. nih.gov The retention time and peak purity are used to confirm the identity and assess the homogeneity of the compound.
Table 1: Illustrative Analytical HPLC Parameters for Benzimidazole Derivatives
| Parameter | Value |
| Column | Nucleosil C8 |
| Mobile Phase A | 0.05% Orthophosphoric acid in 75:25 Water:Acetonitrile (v/v), pH 4.5 |
| Mobile Phase B | 0.05% Orthophosphoric acid in 50:50 Water:Acetonitrile (v/v), pH 4.5 |
| Gradient | Linear Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 288 nm |
| Injection Volume | 20 µL |
Note: This table presents a representative HPLC method for benzimidazole derivatives and may require optimization for 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol.
Chiral Chromatography for Stereoisomer Separation
For chiral molecules, which can exist as enantiomers with potentially different pharmacological and toxicological profiles, chiral chromatography is a critical analytical tool. If this compound were synthesized as a racemate, the separation of its enantiomers would be a necessary step in its evaluation. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are commonly used for the enantioseparation of a wide range of chiral compounds, including heterocyclic molecules. nih.gov
The separation is typically achieved using normal-phase, reversed-phase, or polar organic mobile phases. For example, the enantiomers of C(5)-chiral pyrazole (B372694) derivatives have been successfully separated using Chiralpak AD, Chiralcel OD, and Chiralcel OJ columns with mobile phases consisting of n-hexane and an alcohol modifier like ethanol (B145695) or 2-propanol. researchgate.net
Table 2: Representative Chiral HPLC Conditions for Heterocyclic Compounds
| Parameter | Value |
| Chiral Stationary Phase | Chiralpak® IB (cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Varies (e.g., n-hexane/ethanol, acetonitrile/water with buffer) |
| Flow Rate | Typically 0.5 - 1.5 mL/min |
| Detection | UV or Circular Dichroism (CD) |
| Temperature | Controlled (e.g., 25 °C) |
Note: The selection of the chiral stationary phase and mobile phase is highly specific to the analyte and requires systematic screening for optimal resolution of the enantiomers of this compound.
In Vitro Assays for Target Engagement and Functional Activity Measurement
In vitro assays are fundamental for determining the biological activity of a compound and its mechanism of action at the molecular level. For a compound like this compound, a variety of assays would be employed to assess its interaction with specific biological targets and its functional effects on cells.
For instance, a structurally related tetrahydrobenzimidazole derivative, 2-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol (BMT-1), was investigated for its immunomodulatory effects. ias.ac.inresearchgate.net In this study, the compound's ability to inhibit H+/K+-ATPase activity in activated T cells was measured. ias.ac.inresearchgate.net Furthermore, its effect on T cell proliferation was assessed using a standard proliferation assay. ias.ac.inresearchgate.net Such assays are crucial for identifying the therapeutic potential of new chemical entities. Other in vitro studies on benzimidazole derivatives have explored their anti-inflammatory, antimicrobial, and anticancer activities. researchgate.netresearchgate.net
Table 3: Example of In Vitro Assay Data for a Tetrahydrobenzimidazole Analog (BMT-1)
| Assay | Target/Cell Type | Endpoint Measured | Illustrative Result | Reference |
| Enzyme Inhibition | H+/K+-ATPase in activated T cells | Inhibition of enzyme activity | Concentration-dependent inhibition | ias.ac.inresearchgate.net |
| Cell Proliferation | Anti-CD3/CD28-stimulated T cells | Inhibition of proliferation | IC50 value determined | ias.ac.inresearchgate.net |
| Intracellular pH | Activated T cells | Changes in cytosolic pH | Intracellular acidification | ias.ac.inresearchgate.net |
| Cell Cycle Analysis | Activated T cells | Cell cycle progression | Arrest at G1 to S phase transition | researchgate.net |
Note: This table provides examples of in vitro assays performed on a related compound and serves as a template for the types of studies that would be relevant for this compound.
Biophysical Techniques for Ligand-Target Binding Characterization
To gain a deeper understanding of the molecular interactions between a compound and its biological target, a range of biophysical techniques are employed. These methods provide quantitative data on binding affinity, thermodynamics, and kinetics.
Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the binding kinetics and affinity of a ligand to a target protein immobilized on a sensor surface. It provides real-time data on the association and dissociation rates, from which the equilibrium dissociation constant (Kd) can be calculated. For benzimidazole derivatives, SPR could be used to characterize their binding to a purified target protein. frontiersin.org
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand to its target in solution. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of binding. From these values, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated, offering insights into the driving forces of the interaction. nih.gov
Nuclear Magnetic Resonance (NMR) Titration: NMR spectroscopy can be used to study ligand-target interactions by monitoring the chemical shift perturbations of specific atoms in the protein or the ligand upon complex formation. 1D and 2D NMR experiments, such as 1H-15N HSQC, can identify the binding site on the protein and provide information on the binding affinity. wu.ac.thbeilstein-journals.org
Table 4: Overview of Biophysical Techniques for Ligand-Target Interaction Analysis
| Technique | Key Parameters Measured | Advantages |
| Surface Plasmon Resonance (SPR) | Association rate (ka), Dissociation rate (kd), Equilibrium dissociation constant (Kd) | Real-time, label-free, kinetic information |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Ka), Enthalpy (ΔH), Stoichiometry (n) | Direct measurement of thermodynamic parameters, solution-based |
| NMR Titration | Chemical shift perturbations, Binding affinity (Kd) | Atomic-level structural information on the binding site, solution-based |
Metabolite Profiling Studies (excluding human data)
Understanding the metabolic fate of a new chemical entity is a critical component of its preclinical evaluation. Metabolite profiling studies are conducted to identify the biotransformation products of a drug candidate in relevant non-human species. These studies typically involve in vitro and in vivo models.
In vitro metabolism is often investigated using liver microsomes or hepatocytes from preclinical species such as rats. nih.gov For example, the in vitro metabolism of the benzimidazole compound ZLN005 was studied in rat liver microsomes and S9 fractions. nih.gov The incubations were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify metabolites formed through phase I (e.g., hydroxylation, oxidation) and phase II (e.g., glucuronidation, sulfation) reactions. nih.gov
In vivo metabolite profiling involves administering the compound to a preclinical species, such as a rat, and analyzing biological matrices like urine, feces, and plasma for the presence of metabolites. For ZLN005, urine from dosed rats was collected and analyzed by LC-MS/MS to identify the in vivo metabolites. nih.gov These studies help to elucidate the metabolic pathways and identify major metabolites, which is important for understanding the compound's clearance and potential for the formation of active or toxic metabolites.
Table 5: Illustrative Metabolic Pathways for Benzimidazole Derivatives in Non-Human Models
| Metabolic Reaction | Description | Example Metabolite |
| Phase I: Oxidation | Addition of a hydroxyl group (-OH) to the molecule. | Monohydroxylated derivative |
| Phase I: Oxidation | Further oxidation of a hydroxyl group to a carboxylic acid. | Carboxylic acid derivative |
| Phase II: Glucuronidation | Conjugation with glucuronic acid to increase water solubility. | O-glucuronide conjugate |
| Phase II: Sulfation | Conjugation with a sulfate (B86663) group. | Sulfate conjugate |
Note: This table outlines common metabolic transformations observed for benzimidazole compounds in preclinical species. The specific metabolites of this compound would need to be determined through dedicated studies.
Future Directions and Therapeutic Potential Conceptual, Excluding Clinical Data
Design of Next-Generation Tetrahydrobenzodiazole Scaffolds
The tetrahydrobenzodiazole framework offers a versatile three-dimensional structure that is ripe for synthetic modification to create next-generation therapeutic agents. Future design strategies will likely focus on enhancing target specificity, improving pharmacokinetic profiles, and exploring novel mechanisms of action.
Key conceptual approaches for designing new scaffolds based on the 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol core include:
Conformational Restriction: Introducing conformational constraints can lock the molecule into a bioactive conformation, potentially increasing potency and selectivity. This can be achieved by incorporating the core into larger, more rigid polycyclic systems. mdpi.com
Bioisosteric Replacement: The hydroxyl (-OH) group at the 5-position and the N-H groups of the imidazole (B134444) ring are prime locations for bioisosteric modifications. Replacing these with other functional groups (e.g., fluoro, methoxy, amino groups) can modulate the compound's electronic properties, hydrogen bonding capacity, and metabolic stability.
Scaffold Hybridization: A promising strategy involves creating hybrid molecules by fusing the tetrahydrobenzodiazole scaffold with other known pharmacophores. tandfonline.com For instance, combining it with moieties from 1,2,3-triazoles or other heterocyclic systems could result in compounds with multi-target activity, which is advantageous for complex diseases like cancer. tandfonline.comfrontiersin.org
Structure-Activity Relationship (SAR) Guided Design: Systematic exploration of substitutions on both the saturated carbocyclic ring and the imidazole ring will continue to be crucial. SAR studies help elucidate how different functional groups at various positions influence biological activity, guiding the rational design of more potent and selective analogs. nih.govchemisgroup.us For example, research on related benzothiazole (B30560) analogs indicates that the placement of trifluoromethyl groups can be well-tolerated by target enzymes. nih.gov
| Design Strategy | Rationale | Potential Outcome |
| Conformational Restriction | Lock molecule into a bioactive shape, reduce off-target binding. | Increased potency and selectivity. |
| Bioisosteric Replacement | Modulate physicochemical properties like lipophilicity and hydrogen bonding. | Improved pharmacokinetics and metabolic stability. |
| Scaffold Hybridization | Combine pharmacophores to engage multiple biological targets simultaneously. | Novel multi-target agents for complex diseases. |
| SAR-Guided Modification | Systematically alter substituents to understand their effect on activity. | Optimization of lead compounds with enhanced efficacy. |
Exploration of Novel Biological Applications beyond Current Paradigms
While benzimidazole (B57391) derivatives are well-known for their anticancer, antimicrobial, and anthelmintic activities, the unique tetrahydrobenzodiazole scaffold holds potential for unconventional therapeutic applications. impactfactor.orgnih.govderpharmachemica.com Future research could pivot towards complex and challenging disease areas that are currently underserved by existing therapeutics.
Conceptual areas for exploration include:
Neurodegenerative Diseases: The dopaminergic system is implicated in several neurological disorders. mdpi.com The tetrahydrobenzodiazole scaffold could be engineered to produce ligands for dopamine receptors or other CNS targets, offering new avenues for treating conditions like Parkinson's or schizophrenia.
Modulation of Epigenetic Targets: Benzimidazole derivatives have shown potential as epigenetic regulators. nih.gov Future work could focus on designing specific inhibitors of enzymes like histone deacetylases (HDACs) or poly(ADP-ribose) polymerases (PARPs), which are implicated in various cancers and other diseases. frontiersin.orgnih.gov
Immunomodulation: Exploring the potential of these scaffolds to act as immune checkpoint modulators could open new frontiers in immuno-oncology. biotech-asia.org
Targeting Protein-Protein Interactions: The diverse three-dimensional shapes achievable with tetrahydrobenzodiazole derivatives make them suitable candidates for designing molecules that can disrupt challenging protein-protein interactions, which are often implicated in disease pathways but are difficult to target with traditional small molecules.
Application in Probe Development for Biological Systems
The benzimidazole core is an attractive fluorophore for developing chemical probes to visualize and study biological processes in real-time. nih.govrsc.org Its derivatives can be designed to detect specific ions, molecules, or cellular environments, making them valuable tools for diagnostics and basic research. nih.govrsc.org
Future applications in probe development include:
Ratiometric Fluorescent Sensors: Probes can be designed to exhibit a shift in their fluorescence emission wavelength upon binding to a target analyte, such as metal ions like Cu²⁺ and Zn²⁺. rsc.org This ratiometric response allows for more accurate quantification by minimizing background interference.
"Turn-On" Probes for Biothiols: By incorporating a reactive moiety like an acrylate group onto the benzimidazole scaffold, fluorescent probes can be created that are initially non-fluorescent but "turn on" upon reaction with specific biothiols like cysteine. nih.gov Such probes could be used to detect cysteine levels in urine or for live-cell imaging, aiding in the diagnosis of metabolic disorders. nih.gov
Bioimaging of Organelles: The photophysical properties of benzothiadiazole (a related scaffold) derivatives, such as large Stokes shifts and high quantum yields, make them excellent candidates for developing probes that selectively stain specific cellular organelles like mitochondria or the nucleus. semanticscholar.orgnih.govresearchgate.netamazonaws.com This allows for detailed studies of cellular structure and function.
Activity-Based Protein Profiling (ABPP): "Clickable" probes based on the benzimidazole scaffold can be developed to covalently label specific enzyme families, such as protein arginine deiminases (PADs), which are linked to autoimmune diseases and cancers. nih.gov These probes are invaluable for identifying enzyme targets, studying their activity in complex biological systems, and screening for potent inhibitors. nih.gov
| Probe Type | Mechanism of Action | Potential Application |
| Ratiometric Sensor | Analyte binding causes a shift in emission wavelength. | Quantitative detection of metal ions (e.g., Cu²⁺, Zn²⁺) in biological samples. rsc.org |
| "Turn-On" Probe | Reaction with a target molecule (e.g., cysteine) activates fluorescence. | Measuring biothiol levels for disease diagnosis and live-cell imaging. nih.gov |
| Organelle-Specific Stain | Designed for selective accumulation in organelles like mitochondria. | Visualizing subcellular structures and processes. semanticscholar.orgnih.gov |
| Activity-Based Probe | Covalently labels active enzymes within a specific family. | Target engagement assays and inhibitor screening. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Benzodiazole Research
Key areas for the integration of AI include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build predictive QSAR models that correlate the structural features of benzimidazole derivatives with their biological activity. nih.gov These models can rapidly screen virtual libraries of compounds to identify promising candidates for synthesis, saving significant time and resources. nih.govfrontiersin.org
De Novo Drug Design: Generative AI models, using techniques like reinforcement learning (RL) or generative adversarial networks (GANs), can design entirely new tetrahydrobenzodiazole derivatives from scratch. github.comnih.gov These models can be trained to generate molecules with desired properties, such as high bioactivity against a specific target and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. github.comnih.gov
Predictive Modeling for Off-Target Effects: AI can be used to predict potential off-target interactions, helping to identify and mitigate potential side effects early in the drug discovery process. github.com
Synthesis Planning: Computational tools are being developed to assist chemists in devising the most efficient synthetic routes for novel, complex benzimidazole derivatives, further accelerating the research pipeline.
| AI/ML Application | Description | Impact on Research |
| Predictive QSAR | Using ML to build models that predict the bioactivity of new compounds based on their structure. nih.gov | Accelerates hit identification and lead optimization by prioritizing candidates for synthesis. |
| Generative De Novo Design | Employing generative models to create novel molecular structures with optimized properties. frontiersin.orggithub.com | Expands the accessible chemical space and facilitates the discovery of innovative drug candidates. |
| Off-Target Prediction | Training algorithms to identify potential unintended interactions with other biological targets. | Improves the safety profile of drug candidates and reduces late-stage failures. |
| Synthesis Route Planning | Using computational analysis to propose efficient and feasible chemical synthesis pathways. | Reduces the time and resources required to synthesize novel compounds. |
Q & A
Basic: What are the recommended synthetic routes for 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves cyclization of o-phenylenediamine derivatives. A validated approach includes:
- Condensation : Reacting o-phenylenediamine with formic acid or equivalent carbonyl sources under reflux to form the benzodiazole core.
- Cyclization : Using dehydrating agents (e.g., POCl₃ or oxalyl chloride) to promote ring closure. For example, oxalyl chloride in anhydrous solvents (e.g., CCl₄) at 70°C facilitates efficient cyclization .
- Hydroxylation : Introducing the hydroxyl group via controlled oxidation (e.g., H₂O₂ in acidic media) or selective reduction of a carbonyl intermediate.
Optimization : Adjust temperature, solvent polarity, and stoichiometry to minimize side products. Monitor reactions with TLC (10% MeOH in CH₂Cl₂) and characterize intermediates via ¹H NMR .
Basic: How is the structural elucidation of this compound performed?
Methodological Answer:
- X-ray Crystallography : Use SHELXL for refinement of single-crystal data. The program resolves hydrogen bonding and tautomeric forms, critical for confirming the hydroxyl group’s position .
- Mass Spectrometry : Employ high-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ ion). Collision cross-section (CCS) predictions (e.g., 139.0 Ų for [M+H]⁺) aid in distinguishing structural isomers .
- NMR Analysis : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ identify proton environments (e.g., NH and OH peaks at δ 3.6–5.0 ppm) and confirm ring saturation .
Advanced: How can researchers address contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Orthogonal Assays : Validate pharmacological effects using multiple assays (e.g., enzyme inhibition + cell viability). For example, if anti-inflammatory activity conflicts, combine COX-2 inhibition assays with cytokine profiling .
- Purity Verification : Use HPLC (C18 column, 0.1% TFA/ACN gradient) to confirm ≥95% purity. Impurities (e.g., methyl ester byproducts) may skew bioactivity results .
- Structural Confirmation : Re-examine tautomerism via IR (N-H/O-H stretches) or variable-temperature NMR to rule out tautomeric interference in binding assays .
Advanced: What strategies resolve synthetic impurities in scaled-up production?
Methodological Answer:
- Chromatographic Purification : Use flash chromatography (silica gel, EtOAc/hexane) to isolate the target compound from dimeric byproducts.
- Crystallization Optimization : Recrystallize from EtOH/H₂O (1:1) to remove polar impurities. Monitor crystal growth via microscopy .
- Process Analytics : Implement in-line FTIR or PAT (Process Analytical Technology) to track reaction progression and adjust parameters in real time .
Advanced: How can computational modeling predict interaction mechanisms with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases). Focus on hydrogen bonding between the hydroxyl group and catalytic residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM-PBSA) .
- SAR Studies : Synthesize analogs (e.g., 5-amine or 5-ester derivatives) and correlate docking scores with experimental IC₅₀ values to validate models .
Advanced: What methodologies assess the compound’s stability under physiological conditions?
Methodological Answer:
- Forced Degradation : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze via UPLC-QTOF to identify degradation products (e.g., ring-opened amines) .
- Light/Heat Stress : Use ICH guidelines (Q1A) to test photostability (1.2 million lux hrs) and thermal stability (40°C/75% RH, 6 months) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
Advanced: How are pharmacological targets identified and validated for this compound?
Methodological Answer:
- Target Fishing : Use Chemoproteomics (e.g., affinity chromatography + MS) to pull down interacting proteins from cell lysates .
- CRISPR Knockout : Validate target relevance by knocking out candidate genes (e.g., PI3K) and testing compound efficacy in KO vs. WT cells .
- In Vivo Models : Dose rodent models (e.g., inflammation or cancer xenografts) and correlate pharmacokinetics (AUC, Cmax) with efficacy endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
